molecular formula C15H14Cl2N2O B2459467 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide CAS No. 1376102-97-4

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2459467
CAS No.: 1376102-97-4
M. Wt: 309.19
InChI Key: AVTPQJXOKUMJGU-UHFFFAOYSA-N
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Description

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound featuring both alkyne and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide. This intermediate is then reacted with but-2-yn-1-ylamine and prop-2-yn-1-ylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)acetamide: Lacks the alkyne groups, making it less reactive in certain chemical reactions.

    N-(prop-2-yn-1-yl)acetamide: Contains only one alkyne group, limiting its versatility in synthetic applications.

    N-(but-2-yn-1-yl)acetamide: Similar to the previous compound but with a different alkyne group.

Uniqueness

2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups, which provide it with enhanced reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-3-5-9-19(8-4-2)11-15(20)18-12-6-7-13(16)14(17)10-12/h2,6-7,10H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTPQJXOKUMJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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